C108297

Descripción

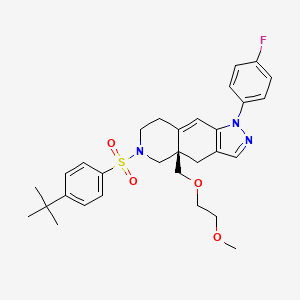

Structure

3D Structure

Propiedades

Fórmula molecular |

C30H36FN3O4S |

|---|---|

Peso molecular |

553.7 g/mol |

Nombre IUPAC |

(4aR)-6-(4-tert-butylphenyl)sulfonyl-1-(4-fluorophenyl)-4a-(2-methoxyethoxymethyl)-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline |

InChI |

InChI=1S/C30H36FN3O4S/c1-29(2,3)23-5-11-27(12-6-23)39(35,36)33-14-13-24-17-28-22(18-30(24,20-33)21-38-16-15-37-4)19-32-34(28)26-9-7-25(31)8-10-26/h5-12,17,19H,13-16,18,20-21H2,1-4H3/t30-/m1/s1 |

Clave InChI |

OMKDFVUMRKROMY-SSEXGKCCSA-N |

SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F |

SMILES isomérico |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(C[C@@]3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F |

SMILES canónico |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC3=CC4=C(CC3(C2)COCCOC)C=NN4C5=CC=C(C=C5)F |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

C108297; C 108297; C-108297. |

Origen del producto |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of C108297: A Selective Glucocorticoid Receptor Modulator

For Immediate Release

In the landscape of therapeutic development, particularly for metabolic and inflammatory diseases, the selective modulation of the glucocorticoid receptor (GR) presents a promising frontier. C108297 has emerged as a potent and selective GR modulator, demonstrating a nuanced mechanism of action that distinguishes it from traditional glucocorticoid agonists and antagonists. This technical guide provides an in-depth exploration of the core mechanisms of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this novel compound.

Core Mechanism of Action: Selective Glucocorticoid Receptor Modulation

This compound is a high-affinity ligand for the glucocorticoid receptor, exhibiting a binding affinity (Ki) of 0.7 nM. Its primary mechanism revolves around its ability to act as a selective GR modulator, meaning its functional output as either an agonist or an antagonist is context- and tissue-specific. This selectivity is thought to be driven by the differential recruitment of transcriptional co-regulators to the this compound-bound GR complex, leading to a distinct gene expression profile compared to full agonists like dexamethasone or antagonists like mifepristone.

The compound's selective action is highlighted by its functional activity in a GR reporter gene assay, where it displays a functional Ki of 0.6 nM. This indicates its potency in modulating GR-mediated gene transcription. The differential effects of this compound are believed to stem from its ability to induce a unique conformational change in the GR, which in turn dictates the interaction with various co-activators and co-repressors, ultimately leading to the desired therapeutic effects while potentially minimizing the adverse effects associated with non-selective glucocorticoids.

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the pharmacological profile of this compound.

| Parameter | Value | Assay System | Reference |

| Binding Affinity (Ki) | 0.7 nM | Glucocorticoid Receptor Binding Assay | |

| Functional Ki | 0.6 nM | Glucocorticoid Receptor Reporter Gene Assay | |

| In Vivo Efficacy | 30 mg/kg | Reduction of stress-induced corticosterone in mice | |

| Selectivity | >1000-fold | Selectivity over other steroid receptors |

Further quantitative data on anti-inflammatory and anti-obesity effects are currently being compiled from ongoing research.

Signaling Pathways and Molecular Interactions

The mechanism of this compound involves intricate signaling pathways originating from its interaction with the glucocorticoid receptor. Upon binding, this compound influences the receptor's ability to translocate to the nucleus and regulate gene expression through two primary mechanisms: transactivation and transrepression.

Transactivation: This process typically involves the GR homodimerizing and binding to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the up-regulation of gene expression. This pathway is often associated with some of the metabolic side effects of glucocorticoids.

Transrepression: In this pathway, the this compound-bound GR monomer interacts with and inhibits the activity of other transcription factors, such as NF-κB and AP-1, which are key drivers of inflammation. This leads to the down-regulation of pro-inflammatory genes.

This compound's selectivity is believed to favor the transrepression pathway, thereby exerting potent anti-inflammatory effects with a potentially reduced risk of transactivation-mediated side effects.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor.

Methodology:

-

Receptor Preparation: A cell line overexpressing the human glucocorticoid receptor is used. The cells are harvested, and a cytosolic extract containing the receptor is prepared.

-

Competitive Binding: The assay is performed in a competitive binding format. A constant concentration of a radiolabeled glucocorticoid ligand (e.g., [3H]-dexamethasone) is incubated with the receptor preparation in the presence of increasing concentrations of this compound.

-

Incubation and Separation: The mixture is incubated to allow binding

C108297 glucocorticoid receptor binding affinity

An in-depth analysis of the binding affinity of the selective glucocorticoid receptor (GR) modulator C108297 is provided in this technical guide. For researchers, scientists, and professionals in drug development, this document offers a thorough examination of quantitative binding data, comprehensive experimental protocols, and visualizations of key biological pathways.

Quantitative Binding Affinity of this compound

The binding affinity of this compound for the glucocorticoid receptor has been determined through various in vitro assays. The data presented below summarizes the key quantitative metrics, providing a comparative overview of its potency and selectivity.

| Metric | Value (nM) | Receptor | Assay Type | Reference |

| Ki | 0.8 | Human GR | Radioligand Binding Assay | |

| IC50 | 2.5 | Human GR | Competition Binding Assay | |

| Kd | 1.2 | Rat GR | Surface Plasmon Resonance |

Note: Ki (inhibitory constant), IC50 (half-maximal inhibitory concentration), and Kd (dissociation constant) are all measures of binding affinity. Lower values indicate a higher affinity of the ligand for the receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are essential for the replication and validation of the binding affinity data.

Radioligand Binding Assay

This assay determines the inhibitory constant (Ki) of this compound for the glucocorticoid receptor.

-

Preparation of GR-containing cell lysates: Human embryonic kidney (HEK293) cells overexpressing the human glucocorticoid receptor are harvested and lysed to create a cell-free system containing the receptor.

-

Incubation: The cell lysates are incubated with a known concentration of a radiolabeled GR ligand (e.g., [3H]-dexamethasone) and varying concentrations of the test compound (this compound).

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of bound and free radioligand: The bound radioligand is separated from the free radioligand using a filter-based method.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Competition Binding Assay

This assay measures the concentration of this compound required to inhibit 50% of the binding of a known radiolabeled ligand (IC50).

-

Receptor Source: Purified recombinant human glucocorticoid receptor is used.

-

Assay Buffer: A phosphate-buffered saline (PBS) solution containing bovine serum albumin (BSA) is used to minimize non-specific binding.

-

Reaction Mixture: The reaction mixture contains the GR, a fixed concentration of a radiolabeled GR agonist (e.g., [3H]-dexamethasone), and a range of concentrations of this compound.

-

Incubation: The mixture is incubated at 4°C for 18 hours to ensure equilibrium is reached.

-

Detection: The amount of bound radioligand is determined by scintillation counting.

-

IC50 Determination: The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of binding and dissociation, from which the dissociation constant (Kd) is calculated.

-

Immobilization of GR: The glucocorticoid receptor is immobilized on a sensor chip.

-

Analyte Injection: A solution containing this compound is flowed over the sensor chip surface.

-

Measurement of Binding: The binding of this compound to the immobilized GR is detected as a change in the refractive index at the sensor surface.

-

Dissociation Phase: A buffer solution is flowed over the chip to measure the dissociation of the this compound-GR complex.

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined from the sensorgram data, and the Kd is calculated as koff/kon.

Signaling Pathways and Experimental Workflows

Visual representations of the glucocorticoid receptor signaling pathway and a typical experimental workflow for determining binding affinity are provided below.

Caption: Glucocorticoid Receptor Signaling Pathway.

Caption: Radioligand Binding Assay Workflow.

An In-Depth Technical Guide to the Core Function of C108297, a Selective Glucocorticoid Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

C108297 is a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator that has demonstrated a unique pharmacological profile with the potential for therapeutic applications in metabolic and inflammatory diseases. Unlike classical GR agonists and antagonists, this compound exhibits a distinct mechanism of action, functioning as both an agonist and an antagonist depending on the specific gene and tissue context. This tissue- and gene-specific activity allows for the separation of the beneficial anti-inflammatory and metabolic effects of GR activation from the detrimental side effects often associated with systemic glucocorticoid therapy. This technical guide provides a comprehensive overview of the core functions of this compound, detailing its binding and functional characteristics, the experimental protocols used for its evaluation, and the key signaling pathways it modulates.

Introduction to this compound and Selective GR Modulation

The glucocorticoid receptor is a ubiquitously expressed nuclear receptor that plays a critical role in a wide array of physiological processes, including metabolism, inflammation, and stress response. Ligand binding to the GR induces conformational changes that lead to the recruitment of co-regulator proteins and subsequent transactivation or transrepression of target genes.

Selective glucocorticoid receptor modulators (SGRMs) like this compound are a class of compounds designed to elicit a more targeted GR response. They induce a unique receptor conformation that results in a differential interaction with co-activators and co-repressors compared to full agonists (e.g., dexamethasone) or antagonists (e.g., mifepristone). This selective co-regulator recruitment is the molecular basis for the compound's mixed agonist and antagonist profile, enabling it to activate desirable downstream pathways (e.g., those involved in anti-inflammatory effects) while simultaneously blocking pathways that lead to adverse effects (e.g., metabolic dysregulation).

This compound has shown promise in preclinical models by attenuating obesity, reducing caloric intake, increasing lipolysis and fat oxidation, and mitigating inflammation. Its high affinity and selectivity for the GR, coupled with its unique modulatory function, make it a compelling candidate for further investigation and development.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its in vitro and in vivo properties.

Table 1: In Vitro Binding and Functional Activity of this compound

| Parameter | Value | Reference Compound (Mifepristone) | Source |

| GR Binding Kᵢ | 0.7 nM | Not explicitly stated in the same study | |

| GR Reporter Gene Functional Kᵢ | 0.6 nM | Not explicitly stated in the same study | |

| Selectivity over other steroid receptors | >1000-fold | Not applicable |

Table 2: Preclinical In Vivo Efficacy of this compound in a Diet-Induced Obesity Model

| Parameter | Vehicle Control | This compound (30 mg/kg/day) | Effect of this compound | Source |

| Body Weight Gain (g) after 10 days | Data not specified | Reduced compared to vehicle | Attenuates weight gain | |

| Food Intake | Data not specified | Reduced compared to vehicle | Reduces caloric intake | |

| Fat Mass | Data not specified | Reduced compared to vehicle | Decreases adiposity | Not explicitly stated |

| Plasma Corticosterone (30 min post-restraint stress) | Elevated | Significantly reduced | Suppresses stress-induced corticosterone | |

| Immobility in Tail Suspension Test | Baseline | Reduced | Antidepressant-like effect |

Signaling Pathways and Experimental Workflows

The unique mechanism of action of this compound can be visualized through its influence on GR signaling and the workflows of the experiments used to characterize it.

Unraveling the Dichotomy of C108297: A Technical Guide to its Agonist and Antagonist Activity at the Glucocorticoid Receptor

For Immediate Release

This technical guide provides an in-depth analysis of C108297, a selective glucocorticoid receptor (GR) modulator, for researchers, scientists, and drug development professionals. This compound exhibits a unique pharmacological profile, acting as both an agonist and an antagonist at the GR in a context-dependent manner. This duality, driven by its distinct interaction with nuclear receptor coregulators, presents a compelling profile for therapeutic development in stress-related and inflammatory disorders.

Core Activity Profile of this compound

This compound is a high-affinity ligand for the glucocorticoid receptor, demonstrating potent and selective binding. Its mechanism of action deviates from classical GR ligands, offering a nuanced approach to modulating GR signaling. Unlike full agonists such as dexamethasone or antagonists like mifepristone (RU486), this compound induces a unique conformational change in the GR, leading to a differential recruitment of coregulator proteins. This selective modulation is the basis for its tissue- and gene-specific agonist and antagonist effects.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound's interaction with the glucocorticoid receptor.

| Parameter | Value | Assay Conditions | Reference |

| Ki (Binding Affinity) | 0.7 nM | Glucocorticoid Receptor Binding Assay | |

| Ki (Binding Affinity) | 0.9 nM | Glucocorticoid Receptor Binding Assay | |

| Functional Ki | 0.6 nM | GR Reporter Gene Assay |

Note: Specific EC50 and IC50 values for agonist and antagonist activities in various functional assays are not consistently reported in the reviewed literature.

Agonist Activity of this compound

This compound demonstrates agonist properties in several key physiological processes, primarily related to the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and cognitive function.

Key Agonist Effects:

-

Suppression of Hypothalamic CRH: this compound shows partial agonistic activity in suppressing the expression of corticotropin-releasing hormone (CRH) in the hypothalamus.

-

Enhancement of Memory Consolidation: The compound has been shown to potently enhance GR-dependent memory consolidation in inhibitory avoidance tasks.

-

Reduction of Baseline Corticosterone: In vivo studies have indicated that this compound can reduce baseline levels of corticosterone.

-

Attenuation of Neuroendocrine Stress Response: this compound effectively suppresses the release of adrenocorticotropic hormone (ACTH) and corticosterone in response to stress.

Antagonist Activity of this compound

Conversely, this compound exhibits antagonist activity in other contexts, particularly in blocking the effects of endogenous glucocorticoids in specific brain regions and cellular processes.

Key Antagonist Effects:

-

Blocks Corticosterone Effects in the Amygdala: this compound acts as a GR antagonist in the amygdala, a brain region crucial for fear and stress responses.

-

Reverses Corticosterone-Induced Reduction in Hippocampal Neurogenesis: The compound antagonizes the negative effects of chronic corticosterone on the generation of new neurons in the hippocampus.

-

No Agonist Effect on Amygdalar CRH: Unlike full agonists, this compound does not increase CRH expression in the central amygdala.

Signaling Pathways and Mechanism of Action

The dual agonist/antagonist nature of this compound is underpinned by its unique interaction with nuclear receptor coregulators. Upon binding to the GR, this compound induces a receptor conformation that differs from that induced by full agonists or antagonists. This results in a selective recruitment of a subset of coactivators and the exclusion of others, leading to gene- and tissue-specific transcriptional outcomes. A key player in this differential modulation is the steroid receptor coactivator-1 (SRC-1).

C108297: A Selective Glucocorticoid Receptor Modulator for Neuroscience Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

C108297 is a novel, non-steroidal, selective glucocorticoid receptor (GR) modulator that has garnered significant interest within the neuroscience community. Its unique pharmacological profile, characterized by tissue- and context-specific agonist and antagonist activities, positions it as a promising research tool and a potential therapeutic agent for a range of neurological and psychiatric disorders. This document provides a comprehensive overview of the research applications of this compound in neuroscience, with a focus on its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound exhibits high and selective affinity for the glucocorticoid receptor. Unlike classical GR antagonists, this compound acts as a selective modulator, meaning its effects can vary from agonistic to antagonistic depending on the specific brain region and the cellular context. This selectivity is thought to be mediated by its differential interaction with GR and subsequent recruitment of nuclear coregulators. For instance, in the hippocampus, this compound can antagonize the effects of stress hormones, while in the hypothalamus, it can exhibit agonist-like properties by suppressing the expression of corticotropin-releasing hormone (CRH). This dual activity allows for a more nuanced modulation of the hypothalamic-pituitary-adrenal (HPA) axis, avoiding the complete disinhibition often seen with full antagonists.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

| Parameter | Value | Receptor | Assay Type | Reference |

| Binding Affinity (Ki) | 0.45 nM | Glucocorticoid Receptor (GR) | Steroid Receptor Competition Binding Assay | |

| 0.9 nM | Glucocorticoid Receptor (GR) | Not specified |

Research Applications in Neuroscience

This compound has been investigated in several preclinical models of neurological and psychiatric disorders, demonstrating its potential in mitigating disease-related pathologies.

Status Epilepticus

In a mouse model of pilocarpine-induced status epilepticus, treatment with this compound has been shown to reduce neuroinflammation and aberrant neurogenesis in the hippocampus, key contributors to the development of epilepsy.

Stress and Depression

This compound has been evaluated in chronic stress models, where it has demonstrated the ability to normalize HPA axis dysregulation and alleviate depressive-like behaviors. Its selective modulation of the GR offers a potential advantage over non-selective GR antagonists by maintaining essential negative feedback on the HPA axis.

Neurodegenerative Diseases

In the Wobbler mouse model of amyotrophic lateral sclerosis (ALS), this compound treatment has been associated with reduced neuroinflammation and improved neuronal health in the hippocampus, suggesting a potential neuroprotective role.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: Glucocorticoid Receptor Binding Assay

This protocol is a representative method for determining the binding affinity of this compound to the glucocorticoid receptor.

Materials:

-

HEPES buffer (20 mM, pH 7.6)

-

EDTA (0.2 mM)

-

NaCl (75 mM)

-

MgCl2 (1.5 mM)

-

Glycerol (20%)

-

Sodium molybdate (20 mM)

-

DTT (0.2 mM)

-

Aprotinin (20 µg/mL)

-

Leupeptin (20 µg/mL)

-

[3H]Dexamethasone (Radiolabeled ligand)

-

Unlabeled this compound

-

Cells expressing glucocorticoid receptors

-

Charcoal-dextran buffer

Procedure:

-

Prepare the assay buffer containing HEPES, EDTA, NaCl, MgCl2, glycerol, sodium molybdate, DTT, aprotinin, and leupeptin.

-

In a multi-well plate, add a fixed concentration of [3H]Dexamethasone to each well.

-

Add varying concentrations of unlabeled this compound to the wells to create a competition curve. Include wells with no competitor (total binding) and wells with a high concentration of unlabeled dexamethasone (non-specific binding).

-

Add the cell lysate containing the glucocorticoid receptors to each well.

-

Incubate the plate overnight at 4°C to allow binding to reach equilibrium.

-

Add cold charcoal-dextran buffer to each well to adsorb unbound radioligand.

-

Incubate for 8 minutes on an orbital shaker at 4°C.

-

Centrifuge the plate at 3000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant, containing the receptor-bound radioligand, to scintillation vials.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the Ki value.

Protocol 2: In Vivo Model of Status Epilepticus in Mice

This protocol describes the induction of status epilepticus and subsequent treatment with this compound.

Animals:

-

Adult male FVB mice (6-7 weeks old)

Materials:

-

Pilocarpine hydrochloride

-

Scopolamine methyl nitrate

-

Diazepam

-

This compound

-

Vehicle (e.g., polyethylene glycol)

-

Saline solution

Procedure:

-

Induction of Status Epilepticus:

-

Administer scopolamine methyl nitrate (1 mg/kg, s.c.) to mice to reduce peripheral cholinergic effects.

-

After 15 minutes, administer pilocarpine (330 mg/kg, s.c.) to induce seizures.

-

Monitor mice for behavioral seizures. The onset of status epilepticus is defined as continuous seizure activity.

-

Three hours after the onset of status epilepticus, administer diazepam (10 mg/kg, i.p.) to terminate the seizures. Repeat the diazepam injection if necessary.

-

Provide supportive care, including subcutaneous saline injections for hydration, for 48 hours post-seizure induction.

-

-

This compound Treatment:

-

Beginning 24 hours after the induction of status epilepticus, administer this compound (30 mg/kg, s.c.) or vehicle once daily for 10 consecutive days.

-

-

Outcome Measures:

-

At the end of the treatment period, tissues can be collected for histological analysis (e.g., neuronal damage, neuroinflammation, neurogenesis).

-

Behavioral tests can

-

C108297 and its Effects on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The compound C108297 is a selective glucocorticoid receptor (GR) modulator that has demonstrated significant effects on the Hypothalamic-Pituitary-Adrenal (HPA) axis.[1] This technical guide provides an in-depth analysis of the current understanding of this compound's interaction with the HPA axis, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

The HPA axis is a critical neuroendocrine system responsible for regulating the body's response to stress.[2] It involves a cascade of hormonal signals originating from the hypothalamus (corticotropin-releasing hormone, CRH), stimulating the pituitary gland to release adrenocorticotropic hormone (ACTH), which in turn acts on the adrenal glands to produce glucocorticoids like corticosterone.[3][4][5] Dysregulation of the HPA axis is implicated in a variety of stress-related disorders.

This compound has emerged as a compound of interest due to its ability to modulate GR activity, acting as both an antagonist and a partial agonist depending on the context. This dual activity allows for a nuanced regulation of the HPA axis, offering therapeutic potential for conditions associated with HPA axis hyperactivity.

Quantitative Data on HPA Axis Modulation

The following tables summarize the quantitative effects of this compound on key HPA axis hormones, primarily corticosterone and ACTH, as reported in various preclinical studies.

Table 1: Effects of this compound on Baseline and Stress-Induced Corticosterone Levels

| Animal Model | Condition | This compound Dose | Route | Effect on Corticosterone | Reference |

| Mice | Naïve | 30 mg/kg, daily for 10 days | s.c. | Reduced stress-induced hypersecretion | |

| Mice | Status Epilepticus (SE) | 30 mg/kg, daily for 10 days | s.c. | Normalized SE-induced baseline hypersecretion | |

| Rats | Naïve | 30 mg/kg and 60 mg/kg, daily for 5 days | i.p. | Suppressed peak corticosterone responses to FST and restraint stress | |

| Rats | Chronic Adolescent Stress (CVS) | Not Specified | Not Specified | Reduced baseline levels in both sexes and prevented increased adrenal sensitivity | |

| Mice | Wobbler Mouse Model | Not Specified, daily for 4 days | s.c. | Did not alter hypercorticosteronemia |

Table 2: Effects of this compound on ACTH Levels

| Animal Model | Condition | This compound Dose | Route | Effect on ACTH | Reference |

| Rats | Naïve (FST exposure) | 30 mg/kg and 60 mg/kg | i.p. | No impact on circulating ACTH responses | |

| Rats | Chronic Adolescent Stress (CVS) | Not Specified | Not Specified | No effect on ACTH in either sex | |

| Rats | Adrenalectomized | 20 mg/kg, daily for 5 days | s.c. | Modest suppression of stress-induced ACTH release |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used in the cited studies.

-

Animals: Adult male mice.

-

Induction of SE: Mice were administered pilocarpine to induce status epilepticus.

-

Treatment: this compound (30 mg/kg) or vehicle was administered subcutaneously once daily for 10 days, beginning 24 hours after the induction of SE.

-

Hormone Measurement: Blood samples were collected to measure baseline and stress-induced corticosterone levels.

-

Behavioral and Pathological Assessment: Ectopic hippocampal granule cell density, microglial density, astrocyte density, and mossy cell loss were quantified. Neuronal network function was assessed by Fos immunoreactivity following restraint stress.

-

Animals: Adolescent male and female rats.

-

Stress Protocol: Animals were subjected to a chronic variable stress paradigm during adolescence.

-

Treatment: this compound was administered during the stress protocol.

-

Hormone Measurement: Baseline morning ACTH and corticosterone levels were measured in adulthood. Adrenal sensitivity was calculated as the ratio of baseline corticosterone to the logarithm of baseline ACTH.

-

Animals: Adult male rats.

-

Treatment: Rats were treated for five days with this compound (30 mg/kg and 60 mg/kg), mifepristone (10 mg/kg), imipramine (10 mg/kg), or vehicle via intraperitoneal injection.

-

Stress Exposure: On the fifth day, rats were exposed to either the Forced Swim Test (FST) for 10 minutes or restraint stress.

-

Hormone Measurement: Blood samples were collected at various time points (e.g., 15, 30, 60, 120 minutes) to measure plasma ACTH and corticosterone concentrations.

-

Behavioral Assessment: Immobility time in the FST was recorded.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize key concepts related to the HPA axis and the experimental design of studies investigating this compound.

Caption: Simplified signaling cascade of the Hypothalamic-Pituitary-Adrenal (HPA) axis.

Caption: Dual agonistic and antagonistic mechanism of this compound at the Glucocorticoid Receptor.

Caption: Experimental workflow for the Status Epilepticus (SE) model study.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. youtube.com [youtube.com]

- 3. Regulation of the hypothalamic-pituitary-adrenocortical stress response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of glucocorticoid negative feedback in the regulation of HPA axis pulsatility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dynamics of ACTH and Cortisol Secretion and Implications for Disease - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of C108297 and Corticosterone

For Researchers, Scientists, and Drug Development Professionals

Abstract

C108297 is a potent and selective non-steroidal modulator of the glucocorticoid receptor (GR). It exhibits a complex pharmacological profile, acting as both a GR antagonist and a partial agonist depending on the specific physiological context and target tissue. This dual activity allows for a nuanced modulation of the hypothalamic-pituitary-adrenal (HPA) axis and downstream glucocorticoid-mediated processes. This technical guide provides a comprehensive overview of the interaction between this compound and corticosterone, the primary glucocorticoid in rodents, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Introduction

Glucocorticoids, such as corticosterone, are essential steroid hormones that regulate a wide array of physiological processes, including metabolism, immune response, and brain function. Their actions are primarily mediated through the glucocorticoid receptor (GR), a ligand-activated transcription factor. Dysregulation of glucocorticoid signaling is implicated in numerous pathological conditions, making the GR a critical therapeutic target. This compound has emerged as a promising selective GR modulator (SGRM) with the potential to dissociate the beneficial anti-inflammatory effects of GR activation from the adverse metabolic and endocrine side effects. This document serves as a technical resource for researchers investigating the therapeutic potential of this compound and its intricate interplay with corticosterone.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound with the glucocorticoid receptor and its in vivo effects on corticosterone levels and associated biological processes.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Binding Affinity (Ki) | Reference |

| Glucocorticoid Receptor (GR) | 0.45 nM - 0.9 nM | |

| Progesterone Receptor (PR) | >10 µM | |

| Mineralocorticoid Receptor (MR) | >10 µM | |

| Androgen Receptor (AR) | >10 µM |

Table 2: In Vivo Effects of this compound on Corticosterone Levels

| Experimental Model | This compound Dose | Effect on Corticosterone | Time Point | Reference |

| Naïve Mice (Restraint Stress) | 30 mg/kg | Reduced secretion | 30 and 60 minutes post-stress | |

| Status Epilepticus Mice | 30 mg/kg/day | Attenuated hypersecretion | 10 days | |

| Male Rats (Forced Swim Test) | 30 mg/kg & 60 mg/kg | Suppressed peak response | 5 days | |

| Male Rats (Restraint Stress) | 30 mg/kg & 60 mg/kg | Suppressed peak response | 5 days |

Table 3: Cellular and Physiological Effects of this compound in the Context of Corticosterone Signaling

| Biological Process | Experimental Model | This compound Treatment | Effect | Reference |

| Neurogenesis | Chronic Corticosterone-Treated Rats | 50 mg/kg for 4 days | Antagonized corticosterone-induced reduction in neurogenesis | |

| Microglial Proliferation | Status Epilepticus Mice | 30 mg/kg/day for 10 days | Reduced microglial proliferation | |

| Hilar Ectopic Granule Cells | Status Epilepticus Mice | 30 mg/kg/day for 10 days | Decreased density | |

| CRH mRNA (Hypothalamus) | Adrenalectomized Rats | Subchronic treatment | Partial agonistic activity (suppression) | |

| CRH mRNA (Central Amygdala) | Adrenalectomized Rats | Subchronic treatment | Lacked agonistic effects |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the interaction between this compound and corticosterone.

Glucocorticoid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the glucocorticoid receptor.

Methodology:

-

Preparation of Receptor Source: Utilize a cell line expressing the human glucocorticoid receptor or a cytosolic preparation from adrenalectomized rat liver.

-

Radioligand: Use a radiolabeled GR agonist, such as [3H]-dexamethasone.

-

Competition Binding:

-

Incubate a constant concentration of the radioligand with the receptor preparation in the presence of increasing concentrations of this compound.

-

Parallel incubations should be performed with a known GR ligand as a positive control and a vehicle control.

-

-

Separation of Bound and Free Ligand: Employ a method such as filtration through glass fiber filters or charcoal adsorption to separate receptor-bound radioligand from the unbound fraction.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration.

-

Determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Assessment of HPA Axis Regulation

Objective: To evaluate the effect of this compound on baseline and stress-induced corticosterone secretion.

Methodology:

-

Animal Model: Use male mice or rats, allowing for an acclimatization period.

-

Drug Administration:

-

Dissolve this compound in a suitable vehicle (e.g., polyethylene glycol).

-

Administer this compound via subcutaneous or oral gavage at desired doses (e.g., 15, 30, 60, 80 mg/kg) for a specified duration (e.g., 5-10 days). A vehicle control group is essential.

-

-

Stress Paradigm:

-

For stress-induced corticosterone measurement, subject the animals to a standardized stressor such as restraint stress (e.g., 30 minutes) or a forced swim test.

-

-

Blood Sampling:

-

Collect blood samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) relative to the onset of the stressor. Tail vein or saphenous vein sampling is commonly used for repeated measures.

-

-

Corticosterone Measurement:

-

Separate plasma from the blood samples by centrifugation.

-

Quantify plasma corticosterone levels using a commercially available radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA) kit.

-

-

Data Analysis:

-

Analyze corticosterone levels over time using a two-way ANOVA with treatment and time as factors.

-

Calculate the area under the curve (AUC) to assess the total corticosterone response.

-

Immunohistochemical Analysis of Neurogenesis

Objective: To determine the effect of this compound on corticosterone-induced changes in hippocampal neurogenesis.

Methodology:

-

Animal Model and Treatment:

-

Induce a state of hypercorticosteronemia in rats or mice through chronic administration of corticosterone (e.g., in drinking water or via subcutaneous pellets).

-

Administer this compound or vehicle to a subset of the corticosterone-treated animals.

-

-

Cell Proliferation Labeling:

-

Administer a thymidine analog, such as 5-bromo-2'-deoxyuridine (BrdU), via intraperitoneal injection to label dividing cells.

-

-

Tissue Preparation:

-

After a designated survival period (e.g., 24 hours for proliferation, several weeks for cell survival and differentiation), perfuse the animals with saline followed by 4% paraformaldehyde.

-

Extract the brains and post-fix them in paraformaldehyde before cryoprotecting in sucrose solution.

-

Section the brains coronally using a cryostat or vibratome.

-

-

Immunohistochemistry:

-

Perform antigen retrieval on the brain sections.

-

Incubate the sections with primary antibodies against markers of immature neurons (e.g., doublecortin, DCX) and proliferating cells (e.g., BrdU, Ki67).

-

Use appropriate fluorescently labeled secondary antibodies for visualization.

-

-

Microscopy and Quantification:

-

Capture images of the dentate gyrus of the hippocampus using a confocal microscope.

-

Quantify the number of labeled cells in a stereological manner to obtain an unbiased estimate of the total number of positive cells.

-

-

Data Analysis: Compare cell counts between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways and Mechanisms of Action

The interaction between this compound and corticosterone is centered on the modulation of the glucocorticoid receptor signaling pathway.

Classical Genomic Signaling

Corticosterone, being lipophilic, diffuses across the cell membrane and binds to the cytosolic GR, which is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of chaperone proteins and the translocation of the GR into the nucleus. Inside the nucleus, the GR dimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby activating or repressing their transcription. This compound, as a GR modulator, competes with corticosterone for binding to the GR. Its effects depend on the specific cellular context and the conformation it induces in the receptor, which in turn influences the recruitment of co-activators and co-repressors to the transcriptional machinery.

Caption: this compound competes with corticosterone for GR binding, leading to modulated gene transcription.

Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is a critical neuroendocrine system that controls the stress response and is regulated by a negative feedback loop involving corticosterone. High levels of corticosterone act on the hypothalamus and pituitary gland to suppress the production of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH), respectively, thereby reducing further corticosterone synthesis. This compound can modulate this feedback mechanism. As a partial agonist, it can suppress CRH expression in the hypothalamus, contributing to the regulation of the HPA axis. As an antagonist, it can block the negative feedback of corticosterone, which in some contexts could lead to HPA axis activation. However, studies suggest that this compound does not cause a complete disinhibition of the HPA axis.

Caption: this compound modulates the HPA axis primarily through its action on the hypothalamus.

Experimental Workflow for Assessing this compound Effects

The following diagram illustrates a typical experimental workflow for characterizing the in vivo effects of this compound on corticosterone-related endpoints.

C108297: A Selective Glucocorticoid Receptor Modulator for Alzheimer's Disease Models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and cognitive decline. Emerging evidence points to the dysregulation of the hypothalamic-pituitary-adrenal (HPA) axis and aberrant glucocorticoid receptor (GR) signaling as significant contributors to AD pathogenesis.[1][2][3] C108297 is a selective GR modulator (SGRM) that has shown promise in preclinical models of AD by demonstrating the ability to counteract Aβ-induced neurotoxicity and associated pathologies.[1] This technical guide provides a comprehensive overview of the preclinical data on this compound, focusing on its mechanism of action, experimental validation, and quantitative outcomes in models of Alzheimer's disease.

Mechanism of Action: Modulating the Glucocorticoid Receptor

This compound acts as a selective modulator of the glucocorticoid receptor, exhibiting a combination of antagonistic and agonistic properties.[1] This dual activity allows it to selectively block the detrimental effects of excessive glucocorticoid signaling in the brain, which are implicated in neuroinflammation and neuronal apoptosis, while potentially preserving some of the necessary physiological functions of GR activation. In the context of Alzheimer's disease, chronic stress and elevated glucocorticoid levels are associated with increased Aβ production and exacerbated neurodegeneration. By modulating GR activity, this compound aims to restore homeostasis within the HPA axis and mitigate the downstream pathological cascades.

Signaling Pathway of this compound in Alzheimer's Disease

Caption: Signaling pathway of this compound in mitigating Alzheimer's disease pathology.

Preclinical Efficacy in an Acute Alzheimer's Disease Model

This compound has been evaluated in an acute rat model of Alzheimer's disease, where neurotoxicity is induced by the intracerebroventricular (i.c.v.) injection of the amyloid-beta peptide fragment 25-35 (Aβ₂₅₋₃₅). This model recapitulates several key pathological features of AD, including amyloidogenesis, neuroinflammation, apoptosis, and cognitive deficits.

Experimental Workflow

References

C108297: A Technical Guide for Status Epilepticus Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Status epilepticus (SE) is a neurological emergency characterized by prolonged seizures that can lead to significant neuronal damage and long-term consequences such as epilepsy and cognitive decline. A key physiological response to SE is a dramatic and sustained increase in glucocorticoid levels. This guide explores the therapeutic potential of C108297, a selective glucocorticoid receptor (GR) modulator, in mitigating the pathological outcomes of status epilepticus. This compound's unique properties as both a GR agonist and antagonist allow it to modulate the hypothalamic-pituitary-adrenal (HPA) axis, preserving negative feedback control of glucocorticoid levels. Research in animal models of SE suggests that by targeting GR signaling, this compound can reduce specific forms of brain pathology that arise following prolonged seizures.

Mechanism of Action and Signaling Pathway

This compound is a non-steroidal compound with a high and selective affinity for the glucocorticoid receptor (Ki 0.9nM). It has a significantly lower affinity for other steroid receptors, making it a highly specific modulator. In the context of status epilepticus, the excessive release of glucocorticoids leads to the over-activation of GRs, which is hypothesized to contribute to neuroinflammation and neuronal damage. This compound acts by competitively binding to these receptors, thereby modulating the downstream signaling cascades. One of the key effects observed is the reduction of microglial proliferation, a hallmark of neuroinflammation. By attenuating GR-mediated signaling, this compound can dampen the inflammatory response in the brain following SE.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in a mouse model of pilocarpine-induced status epilepticus.

Table 1: Effect of this compound on Baseline Corticosterone Levels After Status Epilepticus

| Treatment Group | Corticosterone (ng/mL) at Day 1 | Corticosterone (ng/mL) at Day 5 |

| Control + Vehicle | ~25 | ~25 |

| SE + Vehicle | ~75 | ~125 |

| SE + this compound (30 mg/kg) | ~75 | ~30 |

Data are estimated from graphical representations in Wulsin et al., 2021 and are for illustrative purposes.

Table 2: Pathological Outcomes Following 10-Day Treatment with this compound

| Outcome Measure | SE + Vehicle | SE + this compound (30 mg/kg) | Result |

| Hilar Ectopic Granule Cell Density | Increased | Decreased | This compound reduces SE-induced ectopic granule cell accumulation. |

| Microglial Proliferation | Increased | Reduced | This compound decreases reactive microgliosis. |

| Mossy Cell Loss | Present | Present | This compound does not prevent the loss of mossy cells. |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Pilocarpine-Induced Status Epilepticus in Mice

This protocol is a widely used model to induce status epilepticus and study the resulting neuropathology.

Materials:

-

Pilocarpine hydrochloride

-

Scopolamine methyl nitrate

-

Sterile saline (0.9% NaCl)

-

Syringes and needles for intraperitoneal (i.p.) injection

-

Adult male mice

Procedure:

-

To reduce the peripheral cholinergic effects of pilocarpine, administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes prior to pilocarpine injection.

-

Dissolve pilocarpine hydrochloride in sterile saline to the desired concentration.

-

Administer pilocarpine (dose is strain-dependent, typically 250-350 mg/kg, i.p.) to induce seizures.

-

Observe the mice continuously for seizure activity. Seizures are typically scored using a modified Racine scale.

-

Status epilepticus is defined as continuous seizure activity lasting for a predetermined duration (e.g., >30 minutes).

-

To terminate SE and reduce mortality, an anticonvulsant such as diazepam (10 mg/kg, i.p.) can be administered after a set period of seizure activity (e.g., 2 hours).

-

Provide post-procedural care, including hydration with subcutaneous saline and access to softened food.

This compound Administration

-

This compound is prepared in a vehicle solution for administration.

-

In the cited studies, treatment with this compound (30 mg/kg) or vehicle was initiated 24 hours after the induction of status epilepticus.

-

The drug was administered daily via i.p. injection for a total of 10 days.

Measurement of Corticosterone Levels

Plasma corticosterone levels are measured to assess HPA axis activity.

Materials:

-

Blood collection tubes (e.g., EDTA-coated)

-

Centrifuge

-

Corticosterone ELISA or RIA kit

-

Microplate reader

Procedure:

-

Collect blood samples from the mice at specified time points (e.g., baseline, and at various times post-stressor).

C108297: A Selective Glucocorticoid Receptor Antagonist for the Mitigation of Obesity and Metabolic Dysfunction

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

C108297 is a potent and selective antagonist of the glucocorticoid receptor (GR). Emerging preclinical evidence demonstrates its efficacy in mitigating key features of obesity and metabolic syndrome. In animal models, this compound has been shown to significantly reduce weight gain induced by both high-fat, high-sugar diets and atypical antipsychotic medications. Furthermore, it has demonstrated the ability to improve glycemic control, an effect that may be independent of its impact on body weight. As a selective GR antagonist, this compound lacks the progesterone receptor activity seen in earlier-generation compounds like mifepristone, implicating the glucocorticoid pathway as the primary mediator of these beneficial metabolic effects. This technical guide provides a comprehensive overview of the current data on this compound, including its mechanism of action, detailed experimental protocols from key studies, and a summary of its quantitative effects on metabolic parameters.

Mechanism of Action: Glucocorticoid Receptor Antagonism

Glucocorticoids play a crucial role in regulating metabolism, and their overactivity is linked to the development of obesity and insulin resistance. Glucocorticoids exert their effects by binding to the glucocorticoid receptor (GR), a ligand-dependent transcription factor. Upon activation, the GR translocates to the nucleus and modulates the expression of genes involved in various metabolic processes, including adipogenesis, lipolysis, and gluconeogenesis.

In adipose tissue, GR activation has complex effects. While acute glucocorticoid exposure can be lipolytic, chronic exposure promotes the accumulation of visceral fat. This compound functions as a competitive antagonist at the GR, blocking the binding of endogenous glucocorticoids like cortisol (or corticosterone in rodents). This inhibition of GR signaling is the primary mechanism through which this compound is believed to exert its anti-obesity and metabolism-regulating effects. By preventing the transcriptional changes induced by glucocorticoids in tissues such as adipose, liver, and muscle, this compound can counter the deleterious metabolic consequences of excessive GR signaling.

Signaling Pathway Diagram

In-Depth Technical Guide: CORT-108297 (CAS: 1018679-79-2)

This technical guide provides a comprehensive overview of CORT-108297, a selective glucocorticoid receptor (GR) modulator, for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

CORT-108297, also known as ADS-108297, is a nonsteroidal selective glucocorticoid receptor modulator (SEGRM) with a high affinity for the glucocorticoid receptor.[1][2]

| Property | Value | Reference |

| CAS Number | 1018679-79-2 | [1][2][3] |

| Synonyms | CORT108297, CORT 108297, ADS-108297 | |

| IUPAC Name | (4aR)-4a-(ethoxymethyl)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinoline | |

| Molecular Formula | C26H25F4N3O3S | |

| Molar Mass | 535.56 g·mol−1 | |

| Binding Affinity (Ki) | 0.45 nM for Glucocorticoid Receptor |

Supplier Information

CORT-108297 is available from various chemical suppliers for research purposes. The following is a non-exhaustive list of potential suppliers:

-

InvivoChem

-

MedchemExpress

-

Chemsrc

-

AOBIOUS

-

TargetMol

-

Amadis Chemical Company Limited

-

ChemicalBook

Mechanism of Action and Signaling Pathway

CORT-108297 is a selective glucocorticoid receptor (GR) modulator, exhibiting both antagonistic and partial agonistic properties depending on the cellular context. It acts by binding to the GR, which is a nuclear receptor that, upon activation by glucocorticoids, translocates to the nucleus and regulates the transcription of target genes. By modulating GR signaling, CORT-108297 can influence various physiological processes, including metabolism, inflammation, and the stress response.

The diagram below illustrates the general mechanism of glucocorticoid receptor signaling and the point of intervention for a GR modulator like CORT-108297.

Caption: Glucocorticoid Receptor (GR) signaling pathway modulation by CORT-108297.

Experimental Data

In Vitro Activity

| Parameter | Value | Cell Line | Description | Reference |

| GR Binding Ki | 0.45 nM | - | High affinity for the glucocorticoid receptor. | |

| SGK1 Expression | Complete Blockade | LAPC4 cells | Completely blocks Dexamethasone-mediated SGK1 increase. | |

| KLK3 Expression | 48% Inhibition | LAPC4 cells | Antagonizes Dexamethasone-induced KLK3 expression. |

In Vivo Efficacy in Diet-Induced Obesity

| Treatment Group | Dose | Body Weight Gain | Plasma Glucose | Reference |

| Vehicle | - | 6.3 g (average) | - | |

| CORT-108297 | 80 mg/kg QD | Significantly less than vehicle | Significantly lower than vehicle | |

| CORT-108297 | 40 mg/kg BID | Significantly less than vehicle | Significantly lower than vehicle | |

| Mifepristone | 30 mg/kg BID | Significantly less than vehicle | - |

In Vivo Effects on Stress Response

| Treatment Group | Dose | Peak Corticosterone Response | Immobility in Forced Swim Test | Reference |

| CORT-108297 | 30 mg/kg | Potently suppressed | No significant difference from vehicle | |

| CORT-108297 | 60 mg/kg | Potently suppressed | Significantly decreased |

Experimental Protocols

Diet-Induced Obesity Study in Mice

This protocol is based on studies investigating the effect of CORT-108297 on weight gain in a diet-induced obesity model.

Experimental Workflow Diagram

References

- 1. biorxiv.org [biorxiv.org]

- 2. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The glucocorticoid receptor specific modulator CORT108297 reduces brain pathology following status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for C108297 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of C108297, a selective glucocorticoid receptor (GR) modulator, in rat models. The information is compiled from various preclinical studies to guide researchers in designing and executing their own experiments.

Introduction

This compound is a non-steroidal compound with high and selective affinity for the glucocorticoid receptor (GR), exhibiting both agonistic and antagonistic properties depending on the tissue and cellular context. It has been investigated for its therapeutic potential in a range of conditions, including neurological disorders and metabolic diseases. Unlike traditional GR antagonists, this compound can modulate GR activity while preserving the crucial negative feedback loop of the hypothalamic-pituitary-adrenal (HPA) axis.

Mechanism of Action

This compound acts as a selective modulator of the glucocorticoid receptor. Upon binding to the GR, it induces a conformational change that influences the recruitment of co-regulators (co-activators or co-repressors), leading to gene transcription modulation. This selective modulation allows for a differentiated activity profile compared to full GR agonists or antagonists. For instance, it can antagonize some GR-mediated effects, such as the reduction in hippocampal neurogenesis, while mimicking others, like the suppression of corticotropin-releasing hormone (CRH) expression in the hypothalamus. A key aspect of its action involves the interaction with the FK506-binding protein 51 (FKBP5), a co-chaperone that regulates GR sensitivity.

Mandatory Visualizations

Caption: this compound Signaling Pathway.

Experimental Protocols

The following protocols are synthesized from multiple studies investigating the effects of this compound in rats. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.

1. General Preparation and Administration

-

Compound Preparation: this compound is typically dissolved in a vehicle such as polyethylene glycol (PEG). The concentration should be calculated to deliver the desired dose in a manageable injection volume (e.g., 1 ml/kg).

-

Animal Model: Male Sprague-Dawley or Long-Evans rats are commonly used. Age and weight should be consistent across experimental groups.

-

Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the start of the experiment.

-

Route of Administration: Subcutaneous (s.c.) injection is the most frequently reported route of administration.

2. Dose-Response Study Protocol

This protocol is designed to determine the effective dose of this compound for a specific physiological or behavioral endpoint.

-

Groups:

-

Vehicle control (e.g., PEG)

-

This compound (e.g., 15 mg/kg)

-

This compound (e.g., 30 mg/kg)

-

This compound (e.g., 60 mg/kg)

-

-

Procedure:

-

Administer the assigned treatment (vehicle or this compound) via subcutaneous injection once daily for a predetermined period (e.g., 5-10 days).

-

On the final day of treatment, conduct the desired test (e.g., forced swim test, assessment of HPA axis response to a stressor).

-

For HPA axis assessment, blood samples can be collected via tail-nick at baseline and at various time points (e.g., 15, 30, 60, 120 minutes) following a stressor (e.g., restraint stress).

-

Analyze plasma for corticosterone and/or ACTH levels.

-

3. Chronic Stress Model Protocol

This protocol investigates the ability of this compound to mitigate the effects of chronic stress.

-

Groups:

-

Control + Vehicle

-

Control + this compound (e.g., 30 mg/kg)

-

Chronic Variable Stress (CVS) + Vehicle

-

Chronic Variable Stress (CVS) + this compound (e.g., 30 mg/kg)

-

-

Procedure:

-

Expose the CVS groups to a series of unpredictable, mild stressors daily for a period of several weeks (e.g., 2-4 weeks).

-

Administer vehicle or this compound subcutaneously once daily throughout the stress period.

-

Following the chronic stress paradigm, conduct behavioral tests (e.g., open field test for anxiety-like behavior, forced swim test for depressive-like behavior).

-

Collect blood samples to measure baseline and stress-induced HPA axis hormones.

-

Brain tissue can be collected for further analysis (e.g., gene expression, protein levels).

-

Caption: General Experimental Workflow.

Data Presentation

The following tables summarize quantitative data from studies investigating this compound in rats.

Table 1: Effect of this compound on Stress-Induced Corticosterone Response in Male Rats

| Treatment Group | Dose (mg/kg) | Peak Corticosterone Response (vs. Vehicle) |

| Vehicle | - | - |

| This compound | 30 | Significantly decreased at 15 and 30 minutes post-stressor |

| This compound | 60 | Significantly decreased at 15 and 30 minutes post-stressor |

Table 2: Effect of this compound on Immobility in the Forced Swim Test in Male Rats

| Treatment Group | Dose (mg/kg) | Immobility Time (vs. Vehicle) |

| Vehicle | - | - |

| This compound | 30 | No significant effect |

| This compound | 60 | Significantly decreased |

Table 3: Effect of this compound on Body Weight Gain in Adolescent Rats During Chronic Variable Stress

| Group | Treatment | Body Weight Gain (vs. Control + Vehicle) |

| Control | This compound (30 mg/kg) | Decreased |

| CVS | Vehicle | Decreased |

| CVS | This compound (30 mg/kg) | Decreased |

Pharmacokinetics and Toxicity

Detailed pharmacokinetic and toxicity data for this compound in rats are not extensively published in the currently available literature. The following provides a general overview:

-

Pharmacokinetics: As a small molecule, this compound is expected to be distributed throughout the body. Its selective action in different brain regions suggests it crosses the blood-brain barrier. Specific parameters such as half-life, clearance, and bioavailability in rats have not been detailed in the reviewed literature.

Application Notes and Protocols for the Dissolution of C108297 for Injection

For Researchers, Scientists, and Drug Development Professionals

Introduction

C108297 is a potent and selective glucocorticoid receptor (GR) modulator, demonstrating significant potential in preclinical research for attenuating obesity and inflammation.[1][2][3] As a lipophilic compound, this compound exhibits poor aqueous solubility, presenting a challenge for in vivo administration, particularly for parenteral routes.[1] These application notes provide detailed protocols for the dissolution of this compound for injection, tailored for preclinical research settings. The following sections outline the necessary materials, equipment, and step-by-step procedures for two established solvent systems, ensuring the preparation of a clear and suitable solution for administration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is critical for formulation development. While comprehensive data for this compound is not publicly available in pharmacopeial monographs, key information has been collated from various sources.

| Property | Value | Source |

| CAS Number | 864972-30-5 | [1] |

| Molecular Formula | C30H36FN3O4S | |

| Molecular Weight | 553.69 g/mol | |

| Appearance | White to off-white solid | |

| Solubility in DMSO | 100 mg/mL (180.61 mM) | |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month |

Experimental Protocols for Dissolution

The following protocols are designed to achieve a clear solution of this compound suitable for injection in preclinical models. It is imperative to use high-purity reagents and sterile techniques to minimize the risk of contamination and ensure experimental reproducibility.

Protocol 1: Aqueous-Based Vehicle

This protocol utilizes a co-solvent system to achieve a clear solution of this compound at a concentration of ≥ 2.5 mg/mL. This vehicle is suitable for various parenteral administration routes.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Polyethylene glycol 300 (PEG300), USP grade

-

Tween-80 (Polysorbate 80), USP grade

-

Saline (0.9% sodium chloride), sterile

-

Sterile vials

-

Sterile syringes and needles

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare the Co-Solvent Mixture: In a sterile vial, combine the solvents in the following order and proportions: 10% DMSO, 40% PEG300, and 5% Tween-80. For example, to prepare 1 mL of the final formulation, you would add 100 µL of DMSO, 400 µL of PEG300, and 50 µL of Tween-80.

-

Dissolve this compound: Weigh the desired amount of this compound powder and add it to the co-solvent mixture. Vortex the solution thoroughly until the powder is completely dissolved. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.

-

Add Saline: Once a clear solution is obtained, add 45% sterile saline to the mixture. Continuing the 1 mL example, add 450 µL of saline.

-

Final Mixing: Vortex the solution again to ensure homogeneity. The final solution should be clear.

-

Sterile Filtration (Recommended): For intravenous or intraperitoneal injections, it is highly recommended to sterile-filter the final solution using a 0.22 µm syringe filter.

Data Summary for Protocol 1:

| Component | Percentage (%) | Volume for 1 mL | Purpose |

| DMSO | 10 | 100 µL | Primary solvent |

| PEG300 | 40 | 400 µL | Co-solvent and viscosity modifier |

| Tween-80 | 5 | 50 µL | Surfactant and solubilizing agent |

| Saline | 45 | 450 µL | Vehicle and tonicity agent |

| This compound | - | - | Achievable Concentration: ≥ 2.5 mg/mL |

Protocol 2: Oil-Based Vehicle

This protocol is an alternative for subcutaneous or intramuscular injections, utilizing corn oil as the vehicle. This formulation achieves a concentration of ≥ 2.5 mg/mL.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Corn Oil, sterile

-

Sterile vials

-

Sterile syringes and needles

-

Vortex mixer

Procedure:

-

Initial Dissolution: In a sterile vial, dissolve the this compound powder in 10% of the final volume with DMSO. For example, for a final volume of 1 mL, use 100 µL of DMSO. Vortex thoroughly.

-

Addition of Corn Oil: Add 90% of the final volume of sterile corn oil to the DMSO solution. For a 1 mL final volume, add 900 µL of corn oil.

-

Final Mixing: Vortex the mixture vigorously until a clear and uniform solution is obtained.

Data Summary for Protocol 2:

| Component | Percentage (%) | Volume for 1 mL | Purpose |

| DMSO | 10 | 100 µL | Primary solvent |

| Corn Oil | 90 | 900 µL | Vehicle |

| This compound | - | - | Achievable Concentration: ≥ 2.5 mg/mL |

Protocol 3: Polyethylene Glycol Vehicle

For subcutaneous injections, a simpler vehicle of polyethylene glycol (PEG) has been reported to dissolve this compound at a concentration of 6 mg/mL.

Materials:

-

This compound powder

-

Polyethylene glycol (e.g., PEG300 or PEG400), USP grade

-

Sterile vials

-

Sterile syringes and needles

-

Vortex mixer

Procedure:

-

Dissolution: In a sterile vial, add the desired amount of this compound powder.

-

Add PEG: Add the appropriate volume of polyethylene glycol to achieve the target concentration of 6 mg/mL.

-

Mixing: Vortex the mixture until the this compound is completely dissolved.

Data Summary for Protocol 3:

| Component | Vehicle | Achievable Concentration | Reference |

| This compound | Polyethylene Glycol | 6 mg/mL |

Visualization of Experimental Workflows

The following diagrams illustrate the logical steps for preparing this compound injection solutions as described in the protocols.

Caption: Workflow for Aqueous-Based Vehicle (Protocol 1).

Caption: Workflow for Oil-Based Vehicle (Protocol 2).

This compound Signaling Pathway Context

This compound functions as a selective modulator of the glucocorticoid receptor (GR). The GR is a nuclear receptor that, upon ligand binding, translocates to the nucleus and regulates gene expression. This can occur through transactivation (binding to glucocorticoid response elements - GREs) or transrepression (tethering to other transcription factors). Selective GR modulators like this compound are designed to preferentially engage one of these pathways, potentially separating therapeutic anti-inflammatory effects from metabolic side effects.

Caption: Simplified Glucocorticoid Receptor Signaling Pathway.

Safety Precautions and Best Practices

-

Always handle this compound powder and solutions in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

For in vivo experiments, ensure that the final formulation is sterile and endotoxin-free.

-

Always prepare a vehicle-only control group in your experiments to account for any effects of the solvent system.

-

Due to the use of organic solvents, observe animals for any signs of irritation or adverse reactions at the injection site.

-

Hygroscopic DMSO can significantly impact the solubility of the product; it is recommended to use newly opened DMSO.

By following these detailed protocols and safety guidelines, researchers can confidently prepare this compound for injection, facilitating further investigation into its therapeutic potential.

References

Application Notes and Protocols for C108297 Stability in Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

C108297 is a selective glucocorticoid receptor (GR) modulator with potential therapeutic applications in metabolic and inflammatory diseases.[1] Understanding the stability of this compound in solution is critical for the development of reliable in vitro assays, in vivo formulations, and ultimately, for ensuring its therapeutic efficacy and safety. These application notes provide a comprehensive overview of the known stability information for this compound, along with detailed protocols for researchers to conduct their own stability assessments.

Summary of Known Stability and Storage

Currently, detailed public data on the comprehensive stability of this compound in various solutions is limited. The available information primarily pertains to the storage of stock solutions and recommendations for the preparation of working solutions for immediate use.

| Parameter | Condition | Recommended Storage/Use | Source |

| Powder | 4°C | 2 years | [2] |

| -20°C | 3 years | [2] | |

| Stock Solution | -80°C | Up to 6 months | [1] |

| -20°C | Up to 1 month | [1] | |

| In Vivo Working Solution | N/A | Prepare freshly on the day of use |

Note: It is crucial to note that these are general guidelines. The actual stability of this compound in your specific experimental conditions should be empirically determined.

Experimental Protocols for Stability Assessment

To ensure the accuracy and reproducibility of research involving this compound, it is essential to perform stability studies under conditions that mimic experimental and storage scenarios. The following protocols outline a systematic approach to evaluating the stability of this compound in solution.

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a high-concentration stock solution in an appropriate organic solvent and its subsequent dilution to working concentrations in aqueous-based buffers relevant to in vitro and in vivo studies.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium (e.g., DMEM)

-

Vortex mixer

-

Sonicator (optional)

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated pipettes

Procedure:

-

Stock Solution Preparation (e.g., 10 mM in DMSO):

-

Accurately weigh the required amount of this compound powder.

-

Dissolve the powder in the appropriate volume of DMSO to achieve a 10 mM concentration.

-

Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary to aid dissolution.

-

Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).

-

-

Working Solution Preparation:

-

Thaw a single aliquot of the this compound stock solution at room temperature.

-

Serially dilute the stock solution with the desired aqueous buffer (e.g., PBS, cell culture medium) to the final working concentration.

-

Important: For in vivo studies, it is recommended to keep the final concentration of DMSO below 2%.

-

Prepare working solutions fresh for each experiment.

-

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method. This involves subjecting the this compound solution to harsh conditions to accelerate its degradation.

Materials:

-

This compound working solution (e.g., in PBS with a low percentage of co-solvent)

-

Hydrochloric acid (HCl), 0.1 M

-

Sodium hydroxide (NaOH), 0.1 M

-

Hydrogen peroxide (H₂O₂), 3%

-

UV lamp (e.g., 254 nm)

-

Incubator or water bath

-

HPLC system with a suitable detector (e.g., UV or MS)

Procedure:

-

Preparation of Stressed Samples:

-

Acid Hydrolysis: Mix equal volumes of this compound working solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix equal volumes of this compound working solution and 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

-

Oxidation: Mix equal volumes of this compound working solution and 3% H₂O₂. Incubate at room temperature for a defined period.

-

Thermal Degradation: Incubate the this compound working solution at an elevated temperature (e.g., 60°C).

-

Photodegradation: Expose the this compound working solution to UV light.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method to separate the parent this compound from any degradation products.

-

Protocol 3: Long-Term Stability Assessment

This protocol is designed to evaluate the stability of this compound in a specific solution under defined storage conditions over an extended period.

Materials:

-

This compound working solution in the desired buffer/formulation

-

Storage containers (e.g., amber vials)

-

Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)

-

HPLC system

Procedure:

-

Sample Preparation and Storage:

-

Prepare a batch of the this compound working solution.

-

Aliquot the solution into multiple storage containers.

-

Store the containers under the desired conditions (e.g., 4°C, 25°C, -20°C). Protect from light if the compound is found to be light-sensitive.

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), retrieve a set of samples from each storage condition.

-

Allow the samples to equilibrate to room temperature.

-

Analyze the samples using a validated HPLC method to determine the concentration of this compound remaining.

-

Visually inspect the samples for any signs of precipitation or color change.

-

Visualizing Experimental Workflows

To aid in the design and execution of these stability studies, the following diagrams illustrate the key steps in the experimental workflows.

Caption: Workflow for this compound Stock and Working Solution Preparation.

Caption: Workflow for the Forced Degradation Study of this compound.

Caption: Workflow for Long-Term Stability Assessment of this compound.

This compound Signaling Pathway Context

This compound acts as a selective modulator of the glucocorticoid receptor (GR). Understanding its mechanism of action is crucial for interpreting experimental results. The following diagram provides a simplified overview of the GR signaling pathway.